2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Overview
Description
2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide is a chemical compound with the molecular formula C10H10N4O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide (NaN3) as the azide source.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Sodium azide (NaN3) is often used for introducing the azido group.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various azido-substituted derivatives.
Scientific Research Applications
2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide has a wide range of applications in scientific research, including:
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide involves the reactivity of the azido group, which can undergo cycloaddition reactions with alkynes and alkenes to form triazoles. This reactivity is exploited in click chemistry, a powerful tool for the rapid and efficient synthesis of complex molecules. The benzodioxole moiety may also interact with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-azidoacetamide: Lacks the benzodioxole moiety, resulting in different chemical properties and reactivity.
N-(1,3-benzodioxol-5-ylmethyl)acetamide: Lacks the azido group, affecting its applications and reactivity.
Uniqueness
2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide is unique due to the combination of the azido group and the benzodioxole moiety, which confer distinct chemical properties and potential applications. The presence of both functional groups allows for versatile reactivity and the ability to participate in a wide range of chemical transformations.
Properties
IUPAC Name |
2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c11-14-13-5-10(15)12-4-7-1-2-8-9(3-7)17-6-16-8/h1-3H,4-6H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSUDAMKGMJFNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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